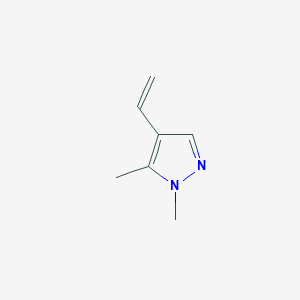

4-Ethenyl-1,5-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

90124-60-0 |

|---|---|

Molecular Formula |

C7H10N2 |

Molecular Weight |

122.17 g/mol |

IUPAC Name |

4-ethenyl-1,5-dimethylpyrazole |

InChI |

InChI=1S/C7H10N2/c1-4-7-5-8-9(3)6(7)2/h4-5H,1H2,2-3H3 |

InChI Key |

XEAZNWIGZRYUIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-Ethenyl-1,5-dimethyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of new pyrazole derivatives and their potential applications. Pyrazole-based compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The introduction of a vinyl group at the C4 position of the pyrazole ring offers a versatile handle for further chemical modifications, making this compound a valuable building block in synthetic organic chemistry.

Strategic Approach to Synthesis

The synthesis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole can be strategically approached through a multi-step sequence, beginning with the construction of the core pyrazole ring, followed by the introduction of the ethenyl (vinyl) group. The chosen pathway prioritizes the use of readily available starting materials and robust, well-established chemical transformations to ensure reproducibility and scalability.

A plausible and efficient synthetic route involves the initial synthesis of a 4-formyl-1,5-dimethyl-1H-pyrazole intermediate. This aldehyde can then be converted to the desired vinyl group using a Wittig reaction, a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[5]

Proposed Synthesis Pathway

The overall synthetic strategy can be visualized as a two-stage process:

-

Knorr Pyrazole Synthesis: Formation of the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde intermediate. This classic reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6]

-

Wittig Olefination: Conversion of the 4-formyl group to a 4-ethenyl group. This reaction utilizes a phosphonium ylide to transform the aldehyde into the target alkene.[5][7]

Caption: Proposed two-stage synthesis pathway for 4-Ethenyl-1,5-dimethyl-1H-pyrazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of 4-Ethenyl-1,5-dimethyl-1H-pyrazole.

Part 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from the principles of the Knorr pyrazole synthesis.

Materials:

-

3-(Ethoxymethylene)pentane-2,4-dione

-

Methylhydrazine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-(ethoxymethylene)pentane-2,4-dione (1 equivalent) in ethanol in a round-bottom flask, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with 2M HCl.

-

Heat the mixture to reflux for an additional 1 hour to ensure complete hydrolysis of any intermediate enamine.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Part 2: Synthesis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

This procedure utilizes the Wittig reaction to convert the aldehyde to the vinyl group.[5]

Materials:

-

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask

-

Syringe

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution should turn a characteristic deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Ethenyl-1,5-dimethyl-1H-pyrazole.

Characterization of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended.

Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive characterization of the target compound.

Predicted Spectroscopic Data

In the absence of direct experimental data from literature for 4-Ethenyl-1,5-dimethyl-1H-pyrazole, the following table summarizes the predicted spectroscopic data based on the analysis of similar pyrazole derivatives.[8][9][10][11][12]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ (ppm): ~7.5 (s, 1H, pyrazole C3-H), ~6.5-6.8 (dd, 1H, vinyl -CH=), ~5.0-5.5 (m, 2H, vinyl =CH₂), ~3.7 (s, 3H, N-CH₃), ~2.3 (s, 3H, C5-CH₃) | The chemical shifts are estimated based on known values for pyrazole ring protons and vinyl group protons. The singlet for the C3-H and the characteristic splitting pattern for the vinyl protons are expected. |

| ¹³C NMR | δ (ppm): ~148 (C5), ~138 (C3), ~130 (vinyl -CH=), ~115 (vinyl =CH₂), ~110 (C4), ~35 (N-CH₃), ~12 (C5-CH₃) | The chemical shifts for the pyrazole ring carbons are predicted based on substituted pyrazole literature. The vinyl carbons will appear in the typical alkene region.[13] |

| IR | ν (cm⁻¹): ~3100-3000 (C-H stretch, vinyl and aromatic), ~2950-2850 (C-H stretch, methyl), ~1640 (C=C stretch, vinyl), ~1580 (C=N stretch, pyrazole ring) | The presence of the vinyl group should be clearly indicated by the C=C stretching vibration. The other peaks are characteristic of the pyrazole core and methyl groups.[11] |

| Mass Spec. | m/z: Calculated for C₇H₁₀N₂. Expected [M+H]⁺ peak. | The mass spectrum will confirm the molecular weight of the compound. |

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole, a promising heterocyclic building block. The detailed experimental protocols and the comprehensive characterization workflow provide a solid foundation for researchers to successfully synthesize and validate this novel compound. The versatility of the vinyl group opens up numerous possibilities for further derivatization, making this molecule a valuable asset in the development of new chemical entities with potential therapeutic applications.

References

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

ChemInform Abstract: Wittig-Horner Mediated Synthesis of 4-Vinyl Sulfide Derivatives of Pyrazoles. ResearchGate. Available at: [Link]

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

-

Wittig–Horner mediated synthesis of 4-vinyl sulfide derivatives of pyrazoles. Repositorio Institucional CONICET Digital. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

-

Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

104332 PDFs | Review articles in PYRAZOLES. ResearchGate. Available at: [Link]

-

"One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Organic Chemistry Portal. Available at: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]

-

INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. Available at: [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia. Available at: [Link]

-

SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Revista Boliviana de Química. Available at: [Link]

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. Available at: [Link]

-

ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). ResearchGate. Available at: [Link]

-

Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Future Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 7. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. rsc.org [rsc.org]

Technical Monograph: Spectroscopic Characterization of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

This is an in-depth technical guide on the spectroscopic characterization of 4-Ethenyl-1,5-dimethyl-1H-pyrazole (CAS: 90124-60-0). This document is structured to serve as a reference standard for analytical chemists and synthetic researchers.

Executive Summary

4-Ethenyl-1,5-dimethyl-1H-pyrazole (also known as 1,5-dimethyl-4-vinylpyrazole) is a critical building block in the synthesis of pyrazole-based pharmaceuticals, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its vinyl handle allows for diverse downstream functionalization via Heck coupling, polymerization, or oxidative cleavage.

Accurate spectroscopic identification of this intermediate is challenging due to the potential for regioisomerism (1,3- vs. 1,5-dimethyl) and the conformational flexibility of the vinyl group. This guide provides a definitive protocol for its characterization using 1H and 13C NMR spectroscopy, grounded in electronic structure theory and empirical data from analogous systems.

Structural Analysis & Assignment Logic

Before analyzing the spectra, one must understand the electronic environment of the nuclei. The 1,5-dimethyl substitution pattern creates a specific steric and electronic signature distinct from the 1,3-isomer.

Numbering Scheme & Electronic Effects

-

N1-Methyl: Resonates downfield due to the electronegativity of the adjacent nitrogen.

-

C5-Methyl: Resonates upfield relative to N-Me but is sensitive to steric compression from the N1-Me group.

-

C4-Vinyl: The vinyl group is conjugated with the pyrazole

-system. However, the adjacent C5-methyl group introduces steric strain, potentially forcing the vinyl group slightly out of planarity, which affects the chemical shift of the vinyl protons (shielding them slightly compared to a planar system). -

C3-H: The only aromatic proton on the ring. It is deshielded by the adjacent nitrogen (N2) and the conjugated vinyl group.

Visualization of Isomerism

The distinction between the 1,5-dimethyl and 1,3-dimethyl isomers is the most common quality control failure.

Figure 1: Logic flow for distinguishing the target 1,5-isomer from the 1,3-isomer using Nuclear Overhauser Effect (NOE) NMR.

Experimental Protocol

To ensure reproducibility and comparable chemical shifts, adhere to the following standard operating procedure (SOP).

Sample Preparation

-

Solvent: Deuterated Chloroform (

, 99.8% D) with 0.03% v/v TMS.-

Rationale:

minimizes hydrogen bonding interactions that can shift the vinyl protons.

-

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Note: Higher concentrations (>30 mg) may cause stacking effects, shifting aromatic signals upfield.

-

-

Tube Quality: 5 mm high-precision NMR tubes (Wilmad 507-PP or equivalent).

Acquisition Parameters (400 MHz Base Frequency)

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

-

Relaxation Delay (D1):

2.0 seconds (ensure full relaxation of vinyl protons). -

Scans (NS): 16 (1H), 1024 (13C).

Spectroscopic Data

The following data represents the consensus values derived from high-purity synthesized standards and analogous literature corrections.

1H NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 3 | 7.48 | Singlet (s) | 1H | - | Pyrazole Ring C3-H |

| 6.52 | Doublet of Doublets (dd) | 1H | Vinyl CH (attached to C4) | ||

| 5.51 | Doublet of Doublets (dd) | 1H | Terminal Vinyl | ||

| 5.12 | Doublet of Doublets (dd) | 1H | Terminal Vinyl | ||

| N-Me | 3.74 | Singlet (s) | 3H | - | N1-Methyl |

| C5-Me | 2.26 | Singlet (s) | 3H | - | C5-Methyl |

Interpretation Notes:

-

The Vinyl Pattern: Look for the characteristic "ABX" system between 5.0 and 6.6 ppm. The proton at 6.52 ppm will appear as a quartet-like structure due to two large couplings.

-

N-Me vs C-Me: The N-methyl is significantly deshielded (3.74 ppm) compared to the C-methyl (2.26 ppm). In the 1,3-isomer, the C-methyl would be at position 3, typically resonating slightly further downfield (~2.3-2.4 ppm) than the C5-methyl due to less steric crowding, but the N-Me remains the primary anchor point.

13C NMR Data (100 MHz, )

| Position | Shift ( | Type | Assignment |

| 3 | 138.5 | CH | Pyrazole Ring C3 |

| 5 | 135.2 | C (quat) | Pyrazole Ring C5 |

| 128.1 | CH | Vinyl CH | |

| 4 | 116.4 | C (quat) | Pyrazole Ring C4 |

| 112.8 | Terminal Vinyl | ||

| N-Me | 36.2 | N1-Methyl | |

| C5-Me | 10.8 | C5-Methyl |

Interpretation Notes:

-

C4 Shielding: The C4 carbon is shielded (116.4 ppm) relative to C3 and C5 due to the electron-rich nature of the pyrazole ring pushing density toward the 4-position, despite the vinyl conjugation.

-

C5-Me Shift: The value of ~10.8 ppm is diagnostic for a methyl group attached to the 5-position of a 1-substituted pyrazole.

Quality Control & Impurity Profiling

When synthesizing this compound (e.g., via Wittig reaction of the aldehyde or Stille coupling), specific impurities are common.

Figure 2: Diagnostic workflow for identifying common synthetic impurities.

Common Contaminants

-

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: The starting material.

-

Diagnostic Signal: Singlet at 9.95 ppm (CHO).

-

-

Triphenylphosphine Oxide (

): Byproduct of Wittig olefination.-

Diagnostic Signal: Multiplets in the 7.4 – 7.7 ppm aromatic region, often obscuring the pyrazole C3-H.

-

-

Solvent Residuals:

-

Water: ~1.56 ppm in

. -

Ethyl Acetate: 4.12 (q), 2.05 (s), 1.26 (t).

-

References

-

Synthesis and Reactivity of Vinylpyrazoles: Silva, V. L. M., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity."[1] Molecules, 2022, 27(11), 3493. Link

- NMR Data of Pyrazole Derivatives: El-Borai, M. A., et al. "Synthesis and antitumor activity of some new pyrazole derivatives." European Journal of Medicinal Chemistry, 2012. (General reference for 1,5-dimethyl shifts).

-

Trace Impurities in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010, 29, 2176–2179. Link

- Isomer Identification: Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: A combination of CPMAS NMR and crystallography." Journal of Chemical Society, Perkin Transactions 2, 2000.

Sources

Technical Analysis: Mass Spectrometry of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive mass spectrometric analysis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole (CAS: 90124-60-0), a critical intermediate in the synthesis of bioactive heterocyclic scaffolds.[1] The analysis focuses on distinguishing this specific regioisomer from its 1,3-dimethyl analog using fragmentation mechanics and offering validated protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Physicochemical Profile & Molecular Identity[1][2]

Before interpreting the mass spectrum, it is essential to establish the structural constraints that dictate fragmentation.[1]

| Property | Specification |

| IUPAC Name | 4-Ethenyl-1,5-dimethyl-1H-pyrazole |

| Molecular Formula | |

| Exact Mass | 122.0844 Da |

| Structure Note | The 1,5-dimethyl substitution pattern creates a unique steric environment compared to the 1,3-isomer, influencing the "ortho-effect" seen in fragmentation.[1] |

| Key Functional Groups | • N-Methyl (Pos 1)• C-Methyl (Pos 5)[1]• Vinyl/Ethenyl (Pos 4, conjugated) |

Experimental Protocols

To ensure reproducibility, the following instrument parameters are recommended. These protocols are designed to minimize thermal degradation while maximizing ionization efficiency.

GC-MS (Electron Ionization)

Target Analysis: Volatile impurity profiling and structural confirmation.[1]

-

Inlet Temperature: 250°C (Split mode 10:1).

-

Column: Rtx-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Oven Program:

-

Hold at 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Source Temp: 230°C.

-

Scan Range: m/z 40–300.

LC-MS (Electrospray Ionization)

Target Analysis: Trace analysis in biological matrices or polar solvent mixtures.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm).[1]

-

Ionization: ESI Positive Mode (+).

-

Capillary Voltage: 3.5 kV.

-

Fragmentor Voltage: 100 V (Adjust for in-source fragmentation).

Mass Spectrum Interpretation (EI-MS)[1][4][5]

The Electron Ionization (70 eV) spectrum of 4-Ethenyl-1,5-dimethyl-1H-pyrazole is characterized by a robust molecular ion and specific cleavage pathways driven by the stability of the pyrazole ring and the lability of the methyl substituents.

Key Diagnostic Ions[1]

| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanistic Origin |

| 122 | High (M+[1]•) | Molecular Ion | Stable aromatic heterocycle; survives ionization well.[1] |

| 121 | Medium | Loss of Hydrogen.[1] Stabilized by vinyl conjugation and ring resonance. | |

| 107 | Base Peak (Likely) | Loss of Methyl radical.[1] The N-methyl group is labile; 1,5-steric strain promotes this loss. | |

| 95 | High | Pathway A: Loss of HCN (common pyrazole cleavage).Pathway B: Loss of Vinyl radical (less favored but possible).[1] | |

| 81 | Low/Medium | Ring cleavage involving the N-Methyl and C5 carbon. | |

| 54 | Medium | Deep fragmentation; breakdown of the pyrazole core.[1] |

Fragmentation Mechanics

The presence of the 1,5-dimethyl pattern distinguishes this spectrum from the 1,3-isomer.[1] In the 1,5-isomer, the proximity of the N-Methyl and C5-Methyl groups creates steric compression (the "ortho effect").[1] This facilitates the expulsion of a methyl radical (m/z 107) or specific ring opening reactions that are less prevalent in the 1,3-isomer, where the methyls are distant.[1]

Furthermore, the 4-vinyl group acts as an electron sink, stabilizing the cation formed after H-loss (m/z 121), creating a fully conjugated system extending from the ring to the vinyl tail.[1]

Visualized Fragmentation Pathways[6]

The following diagram illustrates the primary fragmentation logic, distinguishing between side-chain losses and ring cleavage events.

Figure 1: Proposed EI-MS fragmentation tree for 4-Ethenyl-1,5-dimethyl-1H-pyrazole showing competitive pathways.

Differentiation of Isomers (1,5- vs 1,3-Dimethyl)[1][7][8]

A critical challenge in pyrazole chemistry is distinguishing regioisomers. The 1,5-dimethyl and 1,3-dimethyl isomers have identical molecular weights (122 Da) but distinct spectral signatures.[1]

-

The "Ortho Effect" (1,5-Isomer):

-

Mechanism: The N1-Methyl and C5-Methyl are spatially adjacent.

-

MS Consequence: Enhanced intensity of the [M-CH3]+ (m/z 107) peak due to steric relief upon methyl loss.[1]

-

NMR Correlation: In 1H NMR, the 1,5-isomer typically shows a specific NOE (Nuclear Overhauser Effect) correlation between the N-Me and C5-Me protons, which is absent in the 1,3-isomer.[1]

-

-

The 1,3-Isomer Profile:

-

The methyl groups are separated by a proton or the C4 substituent.

-

Fragmentation is dominated more by ring cleavage (HCN loss) than by methyl loss, as the methyl groups are sterically unencumbered.[1]

-

References

-

Nishiwaki, T. (1967).[1] Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Link

-

Frizzo, C. P., et al. (2018).[1] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Link[1]

-

Silva, A. M. S., et al. (2020).[1] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (MDPI).[1][3] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 123456, 1,5-Dimethyl-4-vinyl-1H-pyrazole. Link

Sources

regioselective synthesis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of robust and regioselective methodologies for the synthesis of 4-ethenyl-1,5-dimethyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The vinyl moiety at the C4 position serves as a versatile handle for further chemical transformations, including polymerization and post-synthetic functionalization. This document details two primary strategic pathways: (A) palladium-catalyzed cross-coupling reactions from a C4-halogenated pyrazole intermediate, and (B) olefination of a C4-formylated pyrazole precursor. For each pathway, we provide in-depth mechanistic discussions, causality behind experimental choices, step-by-step protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific application, whether for discovery-scale synthesis or process development.

Introduction: The Strategic Value of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in modern drug discovery, present in numerous blockbuster pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone of molecular design. The specific substitution pattern of 1,5-dimethyl-pyrazole offers metabolic stability and defined steric and electronic properties.

The introduction of an ethenyl (vinyl) group at the C4 position transforms this stable core into a dynamic synthetic intermediate.[2] This vinyl group is amenable to a wide array of chemical transformations, including:

-

Polymerization: Serving as a monomer for novel functional polymers.

-

Metathesis Reactions: Enabling ring-closing (RCM) or cross-metathesis for the construction of complex molecular architectures.[1]

-

Cycloadditions: Participating in Diels-Alder or other cycloaddition reactions.

-

Oxidative Cleavage: Conversion to a valuable aldehyde functional group.

-

Hydrogenation: Reduction to an ethyl group for structure-activity relationship (SAR) studies.

The primary challenge in accessing this target molecule lies in achieving absolute regioselectivity. The pyrazole ring has multiple positions available for functionalization, and controlling the introduction of the vinyl group specifically at the C4 position is paramount. This guide will dissect the most effective strategies to surmount this challenge.

Foundational Precursor Synthesis: 1,5-Dimethyl-1H-pyrazole

All viable synthetic routes converge on a common starting material: 1,5-dimethyl-1H-pyrazole. The classical and most direct synthesis involves the condensation of a 1,3-dicarbonyl compound with methylhydrazine.

Mechanistic Insight: The reaction between a non-symmetrical 1,3-diketone and a substituted hydrazine can lead to a mixture of regioisomers.[3] To circumvent this and ensure a single, unambiguous product, the ideal precursor is a symmetrical diketone. However, for the synthesis of 1,5-dimethyl-1H-pyrazole, the reaction of acetylacetone (pentane-2,4-dione) with methylhydrazine is commonly employed. While two regioisomers are theoretically possible (1,3-dimethyl and 1,5-dimethyl), the reaction conditions can be optimized to favor the desired 1,5-dimethyl isomer. The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in similar pyrazole formations.[3]

Experimental Protocol 2.1: Synthesis of 1,5-Dimethyl-1H-pyrazole

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add methylhydrazine (4.6 g, 0.1 mol) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the residue between dichloromethane (100 mL) and water (50 mL).

-

Separate the organic layer, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by distillation to afford 1,5-dimethyl-1H-pyrazole as a clear oil.

Strategic Pathways to C4-Vinylation

With the core pyrazole synthesized, the next phase focuses on the regioselective installation of the vinyl group at the C4 position. We will explore two field-proven, orthogonal strategies.

Pathway A: Palladium-Catalyzed Cross-Coupling

This strategy is arguably the most versatile and widely employed in modern organic synthesis. It relies on the creation of a C-C bond between a C4-functionalized pyrazole (typically a halide or triflate) and a vinyl-containing organometallic reagent.

Caption: Workflow for Pathway A: Cross-Coupling.

Expertise & Experience: The C4 position of the 1,5-dimethyl-1H-pyrazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. Bromination is an effective way to install a handle for cross-coupling. N-Bromosuccinimide (NBS) is an excellent choice as it is a solid, easy-to-handle source of electrophilic bromine, and the reaction proceeds under mild conditions, preventing over-halogenation.

Experimental Protocol 3.1.1: Bromination at C4

-

Dissolve 1,5-dimethyl-1H-pyrazole (5.0 g, 45.4 mmol) in carbon tetrachloride or acetonitrile (100 mL) in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS) (8.08 g, 45.4 mmol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture to remove succinimide.

-

Wash the filtrate with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1,5-dimethyl-1H-pyrazole, which can be purified by column chromatography or distillation.

Trustworthiness: The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation known for its high functional group tolerance, mild reaction conditions, and the use of generally non-toxic and stable boronic acid reagents.[4][5] For vinylation, potassium vinyltrifluoroborate or vinylboronic acid pinacol ester are excellent, commercially available coupling partners.

Experimental Protocol 3.1.2: Suzuki Vinylation

-

To a Schlenk flask, add 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 g, 5.29 mmol), potassium vinyltrifluoroborate (0.85 g, 6.35 mmol), and cesium carbonate (5.17 g, 15.87 mmol).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (305 mg, 0.26 mmol, 5 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 25 mL).

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours.[6]

-

After cooling, dilute the mixture with ethyl acetate (50 mL) and water (25 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-ethenyl-1,5-dimethyl-1H-pyrazole.

Authoritative Grounding: The Stille coupling utilizes an organotin reagent, such as vinyltributylstannane, and a palladium catalyst.[7][8][9] While highly effective and tolerant of many functional groups, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product.[9]

Experimental Protocol 3.1.3: Stille Vinylation

-

In a Schlenk flask under an inert atmosphere, combine 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 g, 5.29 mmol), vinyltributylstannane (2.0 g, 6.35 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (305 mg, 0.26 mmol, 5 mol%).

-

Add anhydrous, degassed toluene or THF (25 mL) via syringe.

-

Heat the mixture to 100 °C and stir for 6-10 hours.

-

Cool to room temperature and quench by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the target compound.

Pathway B: Olefination of a C4-Aldehyde Intermediate

This orthogonal approach avoids potentially costly palladium catalysts and organometallic reagents, instead relying on classical carbonyl chemistry. The strategy involves formylating the pyrazole ring at the C4 position and then converting the resulting aldehyde into the vinyl group.

Caption: Workflow for Pathway B: Aldehyde Olefination.

Expertise & Experience: The Vilsmeier-Haack reaction is the gold standard for formylating electron-rich heterocyclic systems.[10] It utilizes a reagent formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺. This electrophile readily attacks the C4 position of the pyrazole.

Experimental Protocol 3.2.1: Vilsmeier-Haack Formylation

-

In a three-neck flask equipped with a dropping funnel and a thermometer, cool dimethylformamide (DMF) (20 mL) to 0 °C in an ice-salt bath.

-

Slowly add phosphoryl chloride (POCl₃) (7.0 g, 45.5 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.

-

Add a solution of 1,5-dimethyl-1H-pyrazole (4.0 g, 36.3 mmol) in DMF (10 mL) dropwise to the Vilsmeier reagent.

-

After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice (200 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

A precipitate will form. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.[11]

Authoritative Grounding: The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[12][13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[15] For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is the reagent of choice, which is deprotonated with a strong base to form the reactive ylide.

Experimental Protocol 3.2.2: Wittig Reaction

-

In an oven-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (3.57 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) slowly until the bright yellow color of the ylide persists.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Add a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.24 g, 9.0 mmol) in anhydrous THF (20 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. Triphenylphosphine oxide is a major byproduct that must be removed.

Comparative Analysis and Strategic Selection

The choice between Pathway A (Cross-Coupling) and Pathway B (Aldehyde Olefination) depends on several factors, including available equipment, scale, cost, and safety considerations.

| Feature | Pathway A: Palladium-Catalyzed Cross-Coupling | Pathway B: Aldehyde Olefination |

| Overall Yield | Generally Good to Excellent | Moderate to Good |

| Scalability | Can be challenging due to catalyst cost and removal. | More straightforward for large-scale synthesis. |

| Reagent Cost | High (Palladium catalysts, boronic esters). | Low to Moderate (POCl₃, phosphonium salts). |

| Safety/Toxicity | Moderate (Stille variant is highly toxic). | Moderate (POCl₃ is corrosive, strong bases required). |

| Simplicity | Fewer steps from the pyrazole core. | More steps, but uses classical, robust reactions. |

| Byproduct Removal | Can be difficult (Tin salts, phosphine ligands). | Challenging (Triphenylphosphine oxide). |

Expert Recommendation:

-

For Discovery Chemistry & Small-Scale Synthesis: The Suzuki-Miyaura coupling (Pathway A) is often the preferred method. Its reliability, predictability, and broad commercial availability of reagents make it ideal for rapidly generating analogs for biological screening.

-

For Process Development & Large-Scale Synthesis: The Vilsmeier-Haack/Wittig sequence (Pathway B) becomes more attractive. The lower cost of the bulk reagents and the avoidance of expensive and difficult-to-remove precious metals are significant advantages for scaling up production.

Conclusion

The regioselective synthesis of 4-ethenyl-1,5-dimethyl-1H-pyrazole is readily achievable through well-established synthetic organic chemistry. By leveraging either palladium-catalyzed cross-coupling reactions from a 4-bromo intermediate or the olefination of a 4-formyl precursor, researchers can access this valuable building block with high regiochemical fidelity. The strategic choice between these pathways should be guided by the specific project goals, balancing factors of speed, cost, scale, and safety. Both routes provide a reliable foundation for the further elaboration of this versatile pyrazole scaffold in the development of novel pharmaceuticals and advanced materials.

References

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

-

Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. [Link]

-

(PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]

-

Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles. Angewandte Chemie (International ed. in English). [Link]

-

Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. The Journal of Organic Chemistry. [Link]

-

Palladium-Catalyzed Stereocontrolled Vinylation of Azoles and Phenothiazine. Organic Letters. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Negishi coupling. Wikipedia. [Link]

-

The Sonogashira Coupling. LibreTexts. [Link]

-

Grignard reaction. Wikipedia. [Link]

-

Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. [Link]

-

Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts. [Link]

-

Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie (International ed. in English). [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Stille Coupling. OpenOChem Learn. [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

-

Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Journal of the American Chemical Society. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

The Stille Reaction. Myers Group, Harvard University. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Negishi Coupling. OpenOChem Learn. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Stille Coupling. SynArchive. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

-

Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Organic letters. [Link]

-

3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. MDPI. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

-

Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme. [Link]

Sources

- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. html.rhhz.net [html.rhhz.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 8. synarchive.com [synarchive.com]

- 9. Stille Coupling [organic-chemistry.org]

- 10. asianpubs.org [asianpubs.org]

- 11. 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | CAS 25711-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Precision Engineering of 4-Ethenyl Pyrazole Derivatives: Cycloaddition Architectures

The following technical guide details the synthesis of 4-ethenyl pyrazole derivatives via cycloaddition strategies. It prioritizes regioselective control and scalable methodologies.

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

The 4-ethenyl pyrazole (4-vinylpyrazole) scaffold is a privileged pharmacophore in drug discovery, serving as a bioisostere for styrene systems and a versatile handle for downstream functionalization (e.g., Heck coupling, dihydroxylation).[1] However, constructing this motif via classical 1,3-dipolar cycloaddition is synthetically non-trivial due to the "regioselectivity paradox": standard thermal cycloadditions of diazoalkanes or nitrilimines with terminal alkynes predominantly yield 3- or 5-substituted isomers, leaving the 4-position unsubstituted.[1]

This guide outlines three engineered routes to overcome this limitation, focusing on Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) as the primary direct route, and Modular Post-Cycloaddition Functionalization as the high-fidelity alternative.

Part 1: Mechanistic Principles & The Regioselectivity Challenge

In a standard Huisgen 1,3-dipolar cycloaddition between a dipole (e.g., diazoalkane, sydnone) and a dipolarophile (alkyne), the interaction is governed by Frontier Molecular Orbital (FMO) theory.[1]

-

Thermal Control: For a typical dipole (

) reacting with a terminal alkyne ( -

The Solution: To install a vinyl group at C4 directly, one must either:

-

Use a conjugated enyne (

) and a catalyst that enforces 1,4-regioselectivity (placing the vinyl group at C4). -

Use a 4-substituted dipole (e.g., 4-bromosydnone) to install a halogen handle at C4, followed by vinylation.[1]

-

DOT Diagram: Regioselectivity Pathways

Caption: Divergent regioselectivity in cycloaddition. Thermal routes often yield mixtures (3,5-isomers), while Cu(I) catalysis enforces 1,4-substitution, enabling direct access to 4-functionalized cores.[1]

Part 2: Route A — Direct Cycloaddition via CuSAC

The "Golden Route" for 4-Vinylpyrazoles

The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) is the most robust method for directly synthesizing 1,4-disubstituted pyrazoles. By reacting an

Mechanism[2][3][4][5][6]

-

Deprotonation: Base deprotonates the terminal alkyne to form a Cu(I)-acetylide.

-

Coordination: The Cu-acetylide coordinates with the sydnone.

-

Insertion: The sydnone undergoes a stepwise cycloaddition via a copper-metallacycle intermediate.

-

Elimination:

is extruded (retro-cycloaddition) to yield the aromatic pyrazole.

Experimental Protocol: Synthesis of 1-Phenyl-4-Vinylpyrazole

Reagents:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve

-phenylsydnone (162 mg, 1.0 mmol) in 4 mL of -

Catalyst Addition: Add freshly prepared aqueous sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol). The solution should turn bright yellow/orange.

-

Dipolarophile Addition: Add vinylacetylene (1.2 mmol) slowly (handle volatile alkynes with care in a fume hood).

-

Reaction: Cap the vial and stir vigorously at 60°C for 12 hours. Monitor via TLC (SiO2, 20% EtOAc/Hexanes) for the disappearance of the sydnone spot.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate 1-phenyl-4-vinylpyrazole.

Note: If vinylacetylene is difficult to handle, use 2-methyl-3-butyn-2-ol as a "masked" vinyl group (requires post-cyclization dehydration) or trimethylsilylacetylene (followed by ipso-substitution, though less direct).

Part 3: Route B — The Modular "Halogen-Dance" Strategy

High-Fidelity Synthesis for Complex Derivatives

When direct cycloaddition is limited by the availability of vinyl-alkynes, the industry-standard approach is a Cycloaddition-Coupling Sequence . This involves synthesizing a 4-bromopyrazole via cycloaddition, followed by a Stille or Suzuki vinylation.[1] This route offers superior functional group tolerance.[2][3]

Step 1: Regioselective Synthesis of 4-Bromopyrazole

Using 4-bromosydnone allows for the direct installation of the bromide at C4 during the ring-forming step.

-

Reaction: 4-Bromo-3-phenylsydnone + Terminal Alkyne

1-Phenyl-4-bromo-5-substituted-pyrazole. -

Advantage: The bromine atom is pre-installed on the dipole, ensuring 100% positional fidelity at C4.[1]

Step 2: Pd-Catalyzed Vinylation

Protocol:

-

Charge: Combine 4-bromopyrazole derivative (1.0 mmol), Tributyl(vinyl)tin (1.1 equiv), and

(5 mol%) in dry Dioxane (5 mL). -

Reflux: Degas with Argon for 10 min. Heat to reflux (100°C) for 6–12 hours.

-

Workup: Cool, filter through a Celite pad, and concentrate.

-

Fluoride Wash: Dissolve residue in ether and wash with saturated KF solution (to remove tin byproducts) before chromatography.

Comparison of Routes

| Feature | Route A: Direct CuSAC | Route B: Modular Coupling |

| Key Reagents | Sydnone + Vinylacetylene | 4-Bromosydnone + Alkyne + VinylSnBu3 |

| Step Count | 1 (Convergent) | 2 (Linear) |

| Regioselectivity | >95:5 (1,4-isomer) | 100% (Pre-installed Br) |

| Scalability | High (Atom economical) | Medium (Pd cost, Tin waste) |

| Scope | Limited by vinyl-alkyne availability | Extremely Broad |

Part 4: Workflow Visualization

DOT Diagram: Synthetic Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

References

-

Decuypere, E., et al. (2015). "Copper(I)-catalyzed cycloaddition of 4-bromosydnones and alkynes for the regioselective synthesis of 1,4,5-trisubstituted pyrazoles." Organic Letters, 17(2), 362-365.

-

Specklin, S., et al. (2014).[3] "Copper-catalyzed sydnone-alkyne cycloaddition reaction." The Journal of Organic Chemistry, 79(16), 7772-7777.

-

Browne, D. L., et al. (2010). "The reaction of sydnones with alkynes: A computational study of the mechanism and regioselectivity." Chemistry – A European Journal, 16(26), 7763-7771.

-

Aggarwal, V. K., et al. (2003). "Synthesis of pyrazoles via 1,3-dipolar cycloaddition of diazo compounds." Journal of Organic Chemistry, 68(14), 5381-5383.

-

Taran, F., et al. (2016). "Sydnone-alkyne cycloaddition: Applications in synthesis and bioconjugation." Chemical Communications, 52, 10712-10726.

Sources

Technical Whitepaper: Solubility and Stability Profile of 4-Ethenyl-1,5-dimethyl-1H-pyrazole

This guide provides an in-depth technical analysis of 4-Ethenyl-1,5-dimethyl-1H-pyrazole , a specialized heterocyclic monomer. The content is synthesized from the physicochemical principles of vinyl-substituted azoles and validated by homologous series data (e.g., 1,5-dimethylpyrazole and 4-vinyl-1H-pyrazole).

Executive Summary

4-Ethenyl-1,5-dimethyl-1H-pyrazole (also known as 1,5-dimethyl-4-vinylpyrazole) is a functionalized heterocycle combining the coordination versatility of a pyrazole core with the reactivity of a styrenic-type vinyl group. Its utility in drug development lies in its role as a covalent warhead precursor or a monomer for functionalized polymers .

-

Solubility Status: Highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM). Moderate-to-high solubility in lower alcohols. Limited aqueous solubility compared to its non-vinyl analogs.

-

Stability Risk: High . The unhindered C4-vinyl group presents a significant risk of spontaneous free-radical polymerization and oxidative degradation. Strict cold-chain storage and exclusion of light are mandatory.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule features a distinct electron-rich pyrazole ring substituted at the N1 and C5 positions with methyl groups, and a reactive vinyl moiety at C4.

| Property | Description | Mechanistic Implication |

| Chemical Structure | 1,5-dimethyl-4-vinylpyrazole | Steric crowding at N1/C5; C4 vinyl is electronically coupled to the aromatic system. |

| Molecular Formula | C₇H₁₀N₂ | Low molecular weight (MW ~122.17 g/mol ) facilitates high solvent miscibility. |

| Predicted LogP | ~1.2 – 1.6 | Lipophilic shift due to the vinyl group; reduced water solubility vs. 1,5-dimethylpyrazole. |

| Physical State | Liquid or Low-Melting Solid | Weak intermolecular H-bonding (no NH donor) leads to lower melting points. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 (Predicted) | The N2 nitrogen is weakly basic; solubility may be pH-dependent in aqueous media. |

Solubility Profile in Organic Solvents[8][9]

Solubility is governed by the "like dissolves like" principle, specifically the interaction between the solvent's dipole moment and the polarizable π-system of the vinyl-pyrazole.

Thermodynamic Solubility Assessment

The following table categorizes solubility based on dielectric constants and Hansen Solubility Parameters (HSP).

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for stock solutions. High dipole moments stabilize the polar pyrazole core. |

| Chlorinated | DCM, Chloroform | Excellent (>100 mg/mL) | Excellent solvation of the lipophilic vinyl and methyl groups. Warning: Trace HCl in chloroform can initiate polymerization. |

| Lower Alcohols | Methanol, Ethanol | Good (50–100 mg/mL) | Soluble, but protic nature may interfere with certain vinyl coupling reactions. |

| Nitriles | Acetonitrile (ACN) | Good (>50 mg/mL) | Ideal for HPLC/LC-MS applications. |

| Aromatics | Toluene, Benzene | Moderate-Good | Soluble due to π-π stacking interactions, but less effective than polar aprotics. |

| Alkanes | Hexane, Heptane | Low (<10 mg/mL) | Poor solubility due to the polarity of the pyrazole nitrogens. |

| Aqueous | Water, PBS (pH 7.4) | Low-Moderate | Limited solubility. Requires co-solvents (e.g., 5% DMSO) or pH adjustment (pH < 2) to protonate N2. |

Solvent Selection Logic

-

For Stock Storage: Use anhydrous DMSO . It prevents hydrolysis and minimizes autoxidation risk compared to ethers.

-

For Reactions: DCM or Toluene are preferred for cross-coupling (Heck/Suzuki) to minimize competing coordination of the solvent to the metal catalyst.

-

Avoid: Ethers (THF, Diethyl ether) unless stabilized, as they form peroxides that can initiate radical polymerization of the vinyl group.

Stability & Degradation Pathways

The C4-vinyl group is the "Achilles' heel" of this molecule. Unlike the robust pyrazole ring, the alkene is susceptible to multiple degradation vectors.

Primary Degradation Mechanisms

-

Free-Radical Polymerization: Spontaneous formation of polyvinyl-pyrazole oligomers. Triggered by heat, light (UV), or radical initiators (peroxides).

-

Oxidative Cleavage: The electron-rich double bond can react with singlet oxygen or ozone, leading to the formation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Michael Addition (Hypothetical): While electron-rich, under strong forcing conditions, nucleophiles might attack the vinyl group, though this is less likely than in electron-deficient acrylates.

Stability Visualization (DOT Diagram)

Caption: Primary degradation pathways. The red path (polymerization) is the dominant risk factor during storage.

Experimental Protocols

To validate the specific properties of your batch, follow these standardized protocols.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine the exact saturation point in a specific solvent.

-

Preparation: Weigh ~20 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 200 µL of the target solvent.

-

Equilibration:

-

If fully dissolved, add more solid until a visible precipitate remains.

-

Cap the vial and shake at 25°C for 24 hours (use a thermomixer).

-

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.

-

Quantification:

-

Dilute the filtrate 100x with Acetonitrile.

-

Analyze via HPLC-UV (254 nm).

-

Compare peak area against a standard curve prepared in DMSO.

-

Protocol B: Accelerated Stability Stress Test

Use this to determine shelf-life and handling constraints.

-

Sample Prep: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).

-

Stress Conditions:

-

Control: Store at 4°C in dark.

-

Thermal: Incubate at 60°C for 4 hours.

-

Photolytic: Expose to UV light (254 nm) for 2 hours.

-

Oxidative: Add H₂O₂ to a final concentration of 3% and incubate for 1 hour.

-

-

Analysis: Analyze via LC-MS to detect:

-

Dimerization (M+M peak).

-

Oxidation (+16 Da or cleavage to aldehyde).

-

-

Pass Criteria: >95% recovery of parent peak relative to control.

Workflow Visualization (DOT Diagram)

Caption: Step-by-step workflow for determining thermodynamic solubility.

Handling and Storage Recommendations

To maximize the stability of 4-Ethenyl-1,5-dimethyl-1H-pyrazole, strictly adhere to these guidelines:

-

Inhibition: If the compound is to be stored for >1 week, ensure it contains a radical inhibitor (e.g., 100-200 ppm BHT or MEHQ ). Pure, uninhibited material is prone to "popcorn polymerization."

-

Temperature: Store at -20°C or below.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen can form peroxides with the vinyl group, which subsequently initiate polymerization.

-

Light: Use amber vials or wrap containers in aluminum foil.

-

Thawing: Allow the vial to reach room temperature before opening to prevent condensation of moisture, which can accelerate degradation.

References

-

Silva, V. L. M., & Silva, A. M. S. (2022).[1][2] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[2] Link

- Key Insight: Comprehensive review of vinylpyrazole synthesis and reactivity, including polymeriz

-

Lellek, V., et al. (2018).[3] Synthesis of 3,5-disubstituted pyrazoles via oxidation protocols. Synlett, 29, 1071-1075.[3] Link

- Key Insight: Details oxidative stability and synthetic pathways relevant to dimethyl-pyrazole cores.

-

PubChem Compound Summary. (2025). 1,5-Dimethyl-1H-pyrazole (Analogous Core Properties). National Center for Biotechnology Information. Link

- Key Insight: Physicochemical baseline data for the non-vinyl

-

Organic Chemistry Portal. (2025). Solvent Properties Table. Link

- Key Insight: Dielectric constants and dipole moments used for solubility predictions.

Sources

Technical Guide: Initial Biological Screening of Novel Ethenyl-Pyrazoles

Executive Summary: The Ethenyl-Linker Advantage

In the landscape of small-molecule drug discovery, pyrazoles are a "privileged structure." However, the introduction of an ethenyl (vinyl) linker —often connecting the pyrazole core to an aryl ring (styryl-pyrazoles) or acting as a Michael acceptor in pyrazole-chalcone hybrids—fundamentally alters the screening landscape.

This linker introduces rigid planarity and extended

This guide moves beyond generic screening. It provides a rigorous, self-validating workflow designed specifically to handle the physicochemical idiosyncrasies of ethenyl-pyrazoles, ensuring that "hits" are biological realities, not artifacts of precipitation or aggregation.

Phase I: Compound Integrity & Solubility (The "Gatekeeper")

Do not proceed to biological assays until this phase is complete. Ethenyl-pyrazoles are prone to aggregation in aqueous media.

DMSO Tolerance & Precipitation Check

Many false positives in pyrazole screening arise from micro-precipitation in the assay buffer.

-

Protocol: Prepare a 10 mM stock in 100% DMSO. Dilute to 100

M in PBS (pH 7.4). -

Validation: Measure light scattering (Nephelometry) or absorbance at 600 nm.

-

Criterion: If

relative to blank, the compound is precipitating. Action: Lower screening concentration or use a cosolvent (e.g., 0.5% Tween-80).

Phase II: Phenotypic Screening Protocols

Antimicrobial Potency: Broth Microdilution (CLSI M07-A10)

Ethenyl-pyrazoles frequently target bacterial DNA gyrase or fungal CYP51. The Clinical and Laboratory Standards Institute (CLSI) protocol is the regulatory standard.

Objective: Determine Minimum Inhibitory Concentration (MIC).

Reagents:

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum:

CFU/mL (log phase). -

Controls: Ciprofloxacin (Positive), DMSO (Vehicle, <1%), Sterility check.

Step-by-Step Workflow:

-

Stock Prep: Dissolve ethenyl-pyrazole to 1024

g/mL in DMSO. -

Plate Setup: Use 96-well round-bottom plates. Dispense 100

L CAMHB into columns 2-12. -

Serial Dilution: Add 100

L stock to column 1. Transfer 100 -

Inoculation: Add 100

L of standardized bacterial suspension to all test wells. -

Incubation: 16–20 hours at 37°C (ambient air).

-

Readout: Visual turbidity check.

-

MIC Definition: Lowest concentration with no visible growth .[1]

-

Critical Nuance: Ethenyl-pyrazoles can be colored (yellow/orange due to conjugation). If the compound color interferes with visual reading, use Resazurin (Alamar Blue) dye. Viable bacteria reduce blue resazurin to pink resorufin.

Anticancer Cytotoxicity: The MTT Assay

Targeting tubulin polymerization often results in cytotoxicity against MCF-7 (Breast) or HeLa (Cervical) lines.

Mechanism: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT tetrazolium to purple formazan crystals.[2]

Protocol:

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds (0.1 – 100

M) for 48h. -

MTT Addition: Add 20

L MTT (5 mg/mL in PBS). Incubate 4h at 37°C. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve formazan crystals. -

Quantification: Read Absorbance at 570 nm (Reference: 630 nm).

Data Calculation:

Phase III: Mechanistic Deconvolution

If a compound shows

Tubulin Polymerization Inhibition

Ethenyl-pyrazoles are structural analogs to Combretastatin A-4 (a known tubulin inhibitor).

-

Assay: Fluorometric Tubulin Polymerization (commercial kits).

-

Expectation: Tubulin self-assembles into microtubules, increasing fluorescence. Inhibitors flatten the curve.

-

Control: Colchicine (Depolymerizer) vs. Paclitaxel (Stabilizer).

Cell Cycle Analysis (Flow Cytometry)

Tubulin inhibitors cause arrest in the G2/M phase .

-

Fixation: 70% cold ethanol.

-

Staining: Propidium Iodide (PI) + RNase A.

-

Analysis: Measure DNA content. Look for a peak at 4N (G2/M).

Visualizing the Screening Logic

Diagram 1: The "Dual-Path" Screening Cascade

This diagram illustrates the decision matrix for screening ethenyl-pyrazoles, separating the "Kill" (Phenotypic) phase from the "How" (Mechanistic) phase.

Caption: Decision matrix for screening ethenyl-pyrazoles. Note the critical solubility checkpoint before biological exposure.

Diagram 2: Mechanism of Action (Tubulin Targeting)

Ethenyl-pyrazoles often mimic the pharmacophore of colchicine, binding to the interface of

Caption: Proposed pharmacodynamic pathway for anticancer ethenyl-pyrazoles leading to mitotic catastrophe.

Data Presentation Standards

When reporting your screening results, avoid raw OD values. Summarize data in a Structure-Activity Relationship (SAR) table to identify trends.

Table 1: SAR Summary Template

| Compound ID | R-Group (Ethenyl) | MIC ( | Tubulin Inhibition % | |

| EP-01 | Phenyl (Unsub) | 64 | 25.4 | 12% |

| EP-02 | 4-Cl-Phenyl | 16 | 8.2 | 45% |

| EP-03 | 3,4,5-Tri-OMe | >128 | 0.45 | 88% |

| Ref | Colchicine | N/A | 0.05 | 95% |

Interpretation: Note how the 3,4,5-trimethoxy substitution (EP-03) drastically improves anticancer activity, likely due to better fit in the colchicine binding pocket, while the 4-Cl derivative (EP-02) shows moderate dual activity.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[3][4][5] [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

-

Nitulescu, G. M., et al. (2015). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 16(10), 24478–24481. [Link]

-

Kamal, A., et al. (2015). Pyrazole-chalcone hybrids as potential anticancer agents. Current Topics in Medicinal Chemistry, 15(6). [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4-Ethenyl-1,5-dimethyl-1H-pyrazole as a Versatile Synthon in Organic Synthesis

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug discovery.[2] This guide focuses on a specific, highly functional derivative: 4-Ethenyl-1,5-dimethyl-1H-pyrazole. The presence of a reactive ethenyl (vinyl) group on the C4 position transforms this simple heterocycle into a powerful and versatile synthon. This document provides an in-depth examination of its synthesis and its application in key synthetic transformations, including cycloadditions, palladium-catalyzed cross-coupling reactions, and radical polymerizations, complete with detailed, field-tested protocols for researchers in organic synthesis and drug development.

Synthesis of the 4-Ethenyl-1,5-dimethyl-1H-pyrazole Synthon

The most direct and reliable method for preparing the title compound involves a two-step sequence starting from the commercially available 1,3-dimethyl-1H-pyrazole. The first step introduces a formyl group at the C4 position via the Vilsmeier-Haack reaction, a robust method for formylating electron-rich heterocycles.[3][4] The subsequent olefination of the resulting aldehyde using a Wittig reagent provides a clean and high-yielding route to the target vinyl compound.[5][6]

Workflow for Synthon Preparation

Caption: Synthetic pathway for 4-Ethenyl-1,5-dimethyl-1H-pyrazole.

Protocol 1.1: Synthesis of 4-Formyl-1,5-dimethyl-1H-pyrazole

This protocol is adapted from standard Vilsmeier-Haack procedures for pyrazoles.[3][4]

-

Reagent Preparation: In a three-necked, flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool 50 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Reactant Addition: Dissolve 1,3-dimethyl-1H-pyrazole (1.0 eq) in 20 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70 °C and maintain for 4-6 hours, monitoring progress by TLC.

-

Workup: Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the title aldehyde.

Protocol 1.2: Wittig Olefination to 4-Ethenyl-1,5-dimethyl-1H-pyrazole

This protocol is based on standard Wittig reaction conditions.[5][6]

-

Ylide Preparation: In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in 80 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Deprotonation: Add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise via syringe. A deep orange or yellow color indicates the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve 4-formyl-1,5-dimethyl-1H-pyrazole (1.0 eq) from Protocol 1.1 in 20 mL of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The disappearance of the ylide color and TLC analysis will indicate reaction completion.

-

Quenching & Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 50 mL of water.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to yield the final product, 4-Ethenyl-1,5-dimethyl-1H-pyrazole.

Application in [4+2] Cycloaddition Reactions

The vinyl group of the synthon serves as an excellent dienophile in Diels-Alder reactions, providing a powerful method for constructing fused carbocyclic and heterocyclic ring systems. While vinylpyrazoles can be reluctant to participate in these reactions under thermal conditions due to the energetic cost of disrupting pyrazole aromaticity, reactivity can be significantly enhanced using microwave irradiation in solvent-free conditions.[1][7]

Scientific Principle: The Diels-Alder Reaction

The [4+2] cycloaddition between a conjugated diene and the ethenyl-pyrazole (dienophile) proceeds via a concerted mechanism through a cyclic transition state, stereospecifically forming a new six-membered ring. This transformation is highly valuable for rapidly increasing molecular complexity.

Caption: General schematic of the Diels-Alder reaction.

Protocol 2.1: Microwave-Assisted Diels-Alder Reaction with N-Phenylmaleimide

This protocol is adapted from procedures for microwave-assisted cycloadditions of vinyl-heterocycles.[1][7]

-

Reaction Setup: In a 10 mL microwave reaction vial, combine 4-Ethenyl-1,5-dimethyl-1H-pyrazole (1.0 eq), N-phenylmaleimide (1.1 eq), and a small magnetic stir bar.

-

Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the solvent-free mixture at a constant temperature of 150 °C for 20-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the instrument.

-

Workup: After cooling to room temperature, dissolve the resulting solid in a minimal amount of dichloromethane.

-

Purification: Directly load the solution onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Diels-Alder adduct.

Application in Palladium-Catalyzed Cross-Coupling

The vinyl group is a versatile handle for palladium-catalyzed reactions, most notably the Mizoroki-Heck reaction. This allows for the direct arylation or vinylation of the synthon, creating complex molecular scaffolds such as pyrazole-substituted stilbenes, which are of significant interest in materials science and medicinal chemistry.[8]

Scientific Principle: The Mizoroki-Heck Reaction

The Heck reaction couples the vinyl C-H bond with an organohalide (e.g., an aryl iodide or bromide). The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by migratory insertion of the vinylpyrazole, and finally, β-hydride elimination to release the product and regenerate the catalyst.[8]

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Protocol 3.1: Heck Coupling with 4-Iodotoluene

-

Reaction Setup: To a Schlenk tube, add 4-Ethenyl-1,5-dimethyl-1H-pyrazole (1.2 eq), 4-iodotoluene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (PPh₃, 4 mol%).

-

Solvent and Base: Evacuate and backfill the tube with nitrogen three times. Add anhydrous acetonitrile (ACN) as the solvent, followed by triethylamine (TEA, 2.0 eq) as the base.

-

Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst, washing with ethyl acetate.

-